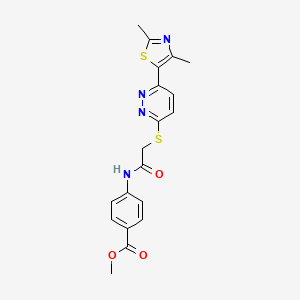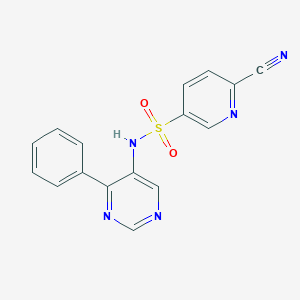![molecular formula C18H18N4O5S B2844693 methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 1251657-50-7](/img/structure/B2844693.png)
methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an isothiazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The key steps include the formation of the isothiazolo[4,3-d]pyrimidine core, followed by the introduction of the propyl group and the acetamido moiety. The final step involves esterification to form the methyl benzoate derivative. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential biological activities suggest it could be investigated as a lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer research.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The isothiazolo[4,3-d]pyrimidine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-butyl-4,5,6,7-tetrahydro-3-methylamino-4,6-dioxo-5-propyl-2H-pyrazolo[3,4-d]pyrimidine-2-carboxylate: This compound shares a similar core structure but differs in the substituents and functional groups attached.
6,6-Diethyl-5,7-dioxa-4,8-dioxo-1-vinylspiro[2.5]octane: Another compound with a similar core but different substituents.
Uniqueness
Methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups and the isothiazolo[4,3-d]pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
methyl 2-[[2-(5,7-dioxo-6-propyl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-3-8-21-16(24)15-13(10-28-20-15)22(18(21)26)9-14(23)19-12-7-5-4-6-11(12)17(25)27-2/h4-7,10H,3,8-9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVOKKCGXIDDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2844613.png)

![N-{3-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2844616.png)

![N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2844621.png)




![2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2844627.png)
![6,8-dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one](/img/structure/B2844628.png)
![2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2844629.png)
![methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2844633.png)
